Cimigenol

Descripción general

Descripción

Cimigenol es un compuesto triterpenoide natural que se encuentra en los rizomas de las especies de Cimicifuga, como Cimicifuga foetida, Cimicifuga dahurica y Cimicifuga heracleifolia . Es conocido por sus diversas propiedades farmacológicas, incluidas las actividades antiinflamatorias, antitumorales y antioxidantes . This compound ha ganado una atención significativa en los últimos años debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer de mama .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Cimigenol generalmente implica la extracción del compuesto de los rizomas de las especies de Cimicifuga. El proceso de extracción incluye los siguientes pasos:

Recolección y secado: Los rizomas se recolectan, se limpian y se secan.

Extracción: Los rizomas secos se someten a extracción con disolventes utilizando disolventes como etanol o metanol.

Métodos de producción industrial

La producción industrial de this compound sigue procesos similares de extracción y purificación, pero a mayor escala. Las técnicas avanzadas, como la extracción con fluidos supercríticos, se pueden emplear para mejorar la eficiencia y el rendimiento del proceso de extracción .

Análisis De Reacciones Químicas

Tipos de reacciones

Cimigenol sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes propiedades farmacológicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades farmacológicas únicas .

Aplicaciones Científicas De Investigación

Antitumor Activity

Cimigenol has been identified as a promising candidate in cancer treatment, particularly for acute myeloid leukemia (AML). Research indicates that this compound can suppress the proliferation of AML cells that are protected by bone marrow stromal cells through the C-X-C chemokine receptor type 4 (CXCR4)/stromal cell-derived factor-1α (SDF-1α) pathway. In vitro studies demonstrated that different concentrations of this compound significantly reduced cell proliferation and increased apoptosis in AML cell lines MV-4-11 and U937 .

Case Study: Acute Myeloid Leukemia

- Objective : Evaluate the effects of this compound on AML cell proliferation.

- Method : Cell lines were treated with varying concentrations of this compound.

- Findings : Higher doses led to a significant decrease in EdU positive cell rates and an increase in apoptotic cells compared to control groups (P<0.001) .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, which have been observed in various studies. It has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, which could be relevant in neurodegenerative diseases. The exact mechanisms remain under investigation, but initial findings suggest that it may protect neuronal cells from oxidative stress and apoptosis .

Chemopreventive Potential

Research has highlighted this compound's potential role in cancer chemoprevention. It has been shown to possess anti-tumor-initiating activity comparable to epigallocatechin gallate (EGCG), suggesting its utility in preventing the development of certain cancers, including breast cancer .

Case Study: Breast Cancer

- Objective : Investigate the chemopreventive effects of this compound.

- Method : Comparison with known chemopreventive agents.

- Findings : this compound demonstrated significant activity against tumor initiation .

Structural Comparisons and Related Compounds

Understanding the structural characteristics of this compound can provide insights into its biological activities. Below is a comparison table highlighting this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Triterpenoid with hydroxyl groups | Found primarily in Cimicifuga species |

| Actein | Contains a methoxy group | Exhibits distinct pharmacological profiles |

| 26-Deoxyactein | Similar structure but different substituents | Known for potent anti-cancer effects |

| Chlorodeoxythis compound | Chlorinated variant | Enhanced biological activity due to chlorination |

Mecanismo De Acción

Cimigenol ejerce sus efectos principalmente a través de su interacción con dianas moleculares como la proteína AKT1. El compuesto se une al sitio activo de AKT1, lo que lleva a la inhibición de su actividad. Esta interacción interrumpe las vías de señalización involucradas en la proliferación y supervivencia celular, ejerciendo así efectos antitumorales . Además, las propiedades antioxidantes de this compound contribuyen a sus efectos protectores contra el estrés oxidativo .

Comparación Con Compuestos Similares

Cimigenol es único entre los triterpenoides debido a su fuerte afinidad de unión a la proteína AKT1 y su estabilidad estructural. Compuestos similares incluyen:

Formononetina: Otro compuesto activo que se encuentra en las especies de Cimicifuga, conocido por sus propiedades antiinflamatorias y antitumorales.

Estigmasterol: Un fitosterol con similitudes estructurales con this compound pero con diferentes actividades biológicas.

Cimicitaiwaninas: Un grupo de triterpenoides aislados de Cimicifuga taiwanensis, conocidos por sus efectos antiinflamatorios.

This compound destaca por su mayor estabilidad estructural y menor energía de interacción con la proteína AKT1 en comparación con otros compuestos similares .

Actividad Biológica

Cimigenol, a triterpenoid compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered significant attention for its potential therapeutic properties, particularly in cancer treatment. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships.

Chemical Structure and Derivatives

This compound is characterized by a cycloartane scaffold and can exist in various glycosylated forms. Notable derivatives include:

- This compound-3-O-β-D-xyloside

- This compound-3-O-β-L-arabinoside

- 25-O-acetylthis compound

These derivatives exhibit different biological activities, which are influenced by their structural modifications, particularly at position C-25.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Cytotoxicity : this compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and multiple myeloma cells (NCI-H929). The IC50 values for some this compound derivatives are notably low, suggesting high potency:

- Apoptosis Induction : Studies have shown that this compound triggers apoptosis in cancer cells via the p53-dependent mitochondrial signaling pathway. This pathway is crucial for regulating cell death and has been linked to the effectiveness of various anticancer agents .

- Target Interaction : Molecular docking studies reveal that this compound binds effectively to key proteins involved in cancer progression, such as AKT1. The stability of the this compound-AKT1 complex suggests a strong interaction that may inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study utilizing network pharmacology identified this compound as one of the most effective compounds from Cimicifugae rhizoma in targeting breast cancer pathways. The research emphasized a multi-component approach where this compound plays a critical role alongside other phytochemicals .

- Another investigation into the cytotoxic effects of various triterpenoids found that this compound derivatives exhibited differential effects on multiple myeloma cell lines, with specific modifications enhancing their anticancer properties .

Comparative Efficacy of this compound Derivatives

The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF7 | 39 |

| This compound-3-O-β-D-xyloside | MCF7 | 4.0 |

| 25-O-acetylthis compound | R-MCF7 | 5.3 |

| This compound-3-O-β-L-arabinoside | NCI-H929 | 60 |

| 25-O-methylthis compound | OPM-2 | 5.0 |

Propiedades

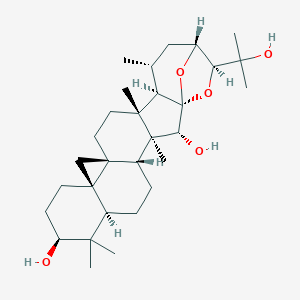

IUPAC Name |

(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBHUROFMYCHGI-IEUUZZHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-59-7 | |

| Record name | Cimigenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cimigenol?

A1: this compound has the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, extensive spectroscopic data, including NMR (1H and 13C), IR, and mass spectrometry, has been used to characterize this compound and its derivatives. [, , , , , , , , ]

Q3: What is the typical structure of this compound glycosides?

A3: this compound glycosides typically feature this compound as the aglycone with a sugar moiety, often xylose or arabinose, attached at the C-3 position. Variations in sugar type and additional substitutions on the this compound backbone contribute to the diversity of this compound glycosides found in nature. [, , , , , , , ]

Q4: What are the potential therapeutic applications of this compound and its derivatives?

A4: Research suggests this compound and its derivatives may have potential in several areas:

- Anticancer activity: this compound and certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer [], multiple myeloma [], colon cancer [], and others [, , , ].

- Anti-inflammatory activity: this compound-containing extracts have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production. []

- Antibacterial activity: Some this compound derivatives exhibit weak antibacterial activities. []

- Osteoclast inhibition: Certain this compound glycosides have demonstrated the ability to inhibit osteoclasts, suggesting potential for treating bone-related disorders. []

- Anticomplementary activity: Some this compound glycosides exhibit inhibitory effects on the complement system, a part of the immune system. [, ]

Q5: How does this compound induce apoptosis in cancer cells?

A5: Studies on colon cancer cells suggest this compound can induce both apoptotic and autophagic cell death. Apoptosis appears to be mediated through the activation of caspase-8 and -3, leading to PARP cleavage. []

Q6: How does the structure of this compound glycosides influence their biological activity?

A6: Structure-activity relationship studies indicate that:

- The presence of a sugar moiety, particularly xylose or arabinose, at the C-3 position of this compound is often crucial for activity. [, ]

- Modifications at the C-25 position, such as acetylation or methylation, can significantly impact cytotoxicity. [, ]

- The type of sugar moiety at C-3 can also influence activity, with arabinose sometimes leading to enhanced effects compared to xylose. []

Q7: Are there any known interactions of this compound with cellular targets?

A7: this compound has been shown to influence the CXCR4/SDF-1α pathway in acute myeloid leukemia cells, leading to decreased cell proliferation and increased apoptosis. [] Additionally, specific this compound glycosides have shown positive allosteric modulation of GABA(A) receptors, which could contribute to the beneficial effects of Cimicifuga extracts. []

Q8: What is known about the absorption of this compound glycosides?

A8: A study using a rat intestinal perfusion model showed that this compound xyloside, along with other cimicifugosides, exhibits good absorption in the intestines, suggesting potential for oral bioavailability. []

Q9: Is there any information available on the toxicity of this compound?

A9: While Cimicifuga extracts are generally considered safe for human consumption, specific toxicological data on isolated this compound is limited and requires further investigation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.